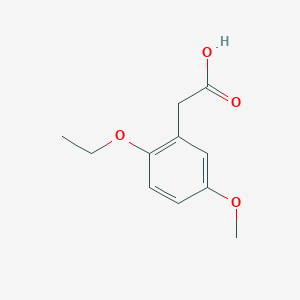
(2-Ethoxy-5-methoxyphenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Ethoxy-5-methoxyphenyl)acetic acid is a useful research compound. Its molecular formula is C11H14O4 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(2-Ethoxy-5-methoxyphenyl)acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of an ethoxy group at the 2-position and a methoxy group at the 5-position of a phenyl ring, contributing to its unique chemical properties. The molecular formula is C11H14O3, with a molecular weight of approximately 198.23 g/mol.
Mechanisms of Biological Activity
Research indicates that this compound exhibits various biological activities through multiple mechanisms:
- Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit certain inflammatory pathways, potentially through the modulation of cyclooxygenase (COX) enzymes and lipoxygenase pathways. This inhibition can lead to reduced production of pro-inflammatory mediators.
- Antioxidant Activity : It has been shown to possess antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various bacterial strains, although specific mechanisms remain to be fully elucidated.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound, revealing promising results:
- In vitro Studies : A study conducted on human cell lines indicated that this compound significantly reduces cell viability in cancer cells, suggesting potential anticancer properties. The IC50 values for various cancer cell lines ranged from 25 to 50 µM, indicating moderate potency compared to standard chemotherapeutic agents.
- Animal Models : In vivo experiments using rodent models showed that administration of this compound led to a significant reduction in tumor growth rates compared to control groups. Histological analysis revealed reduced inflammation and improved tissue integrity in treated animals.
Comparative Analysis with Similar Compounds
To understand its efficacy better, a comparative analysis with structurally similar compounds was performed:
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 25-50 | COX inhibition, antioxidant activity |
| Aspirin | 10 | COX inhibition |
| Curcumin | 30 | Antioxidant, anti-inflammatory |
This table illustrates that while this compound shows moderate potency in comparison to established compounds like aspirin and curcumin, it may offer unique therapeutic benefits due to its distinct mechanism of action.
Future Directions in Research
Given its promising biological activities, further research is warranted to explore:
- Detailed Mechanistic Studies : Understanding the precise molecular targets and pathways involved in its action will aid in optimizing its therapeutic potential.
- Clinical Trials : Conducting clinical trials will be essential to evaluate its safety and efficacy in humans, particularly for conditions like cancer and chronic inflammatory diseases.
- Formulation Development : Investigating suitable formulations for enhanced bioavailability and targeted delivery could maximize its therapeutic effects.
特性
IUPAC Name |
2-(2-ethoxy-5-methoxyphenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-3-15-10-5-4-9(14-2)6-8(10)7-11(12)13/h4-6H,3,7H2,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBSZAKPEASKMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)OC)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













